molecular formula C16H14N2O4S B2754677 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole CAS No. 1105223-63-9

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2754677
CAS No.: 1105223-63-9
M. Wt: 330.36
InChI Key: WRHZNVLOKYMUQP-UHFFFAOYSA-N
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Description

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.36. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One significant application of 1,2,4-oxadiazole derivatives is in the field of corrosion inhibition. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has been found to exhibit excellent corrosion inhibition properties for mild steel in sulfuric acid media. The compound's efficiency exceeds 96% at certain concentrations and temperatures, with adsorption following the Langmuir isotherm model. This indicates its potential as a highly effective corrosion inhibitor due to its strong adsorption onto the metal surface, which is crucial for protecting metals in industrial applications (Bouklah et al., 2006).

Antimicrobial and Antitubercular Agents

Another important area of application for 1,2,4-oxadiazole derivatives is in the development of antimicrobial and antitubercular agents. Novel benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their potential in treating infections. These compounds have demonstrated good antibacterial activity against various strains such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes, comparable to standard drugs like Ampicillin. Additionally, certain derivatives have shown to be active antitubercular agents against M. tuberculosis H37Rv, highlighting their potential in addressing tuberculosis, a major global health issue (Shingare et al., 2022).

Pharmacological Potential

The pharmacological potential of 1,2,4-oxadiazole and pyrazole derivatives has been explored for various biological activities, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations have indicated that certain compounds exhibit moderate inhibitory effects across different assays, suggesting their utility in developing new therapeutic agents. For example, some derivatives have shown good affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects (Faheem, 2018).

Agricultural Chemistry

In agricultural chemistry, sulfone derivatives containing the 1,3,4-oxadiazole moiety have been identified as promising bactericides for plants. These compounds have demonstrated significant in vitro antibacterial bioactivities against tobacco bacterial wilt, caused by Ralstonia solanacearum. Certain derivatives were more effective than commercial bactericides, indicating their potential in developing new plant protection agents (Xu et al., 2012).

Properties

IUPAC Name

5-[(4-methoxyphenyl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-21-13-7-9-14(10-8-13)23(19,20)11-15-17-16(18-22-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHZNVLOKYMUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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